molecular formula C10H17NO B14430305 4-Hydroxy-3-methylnon-2-enenitrile CAS No. 81156-41-4

4-Hydroxy-3-methylnon-2-enenitrile

Cat. No.: B14430305
CAS No.: 81156-41-4
M. Wt: 167.25 g/mol
InChI Key: LGWOQDYAHRSHGF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylnon-2-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylnon-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylnon-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed for reduction.

    Substitution: Sodium cyanide or potassium cyanide in ethanol are common reagents for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

4-Hydroxy-3-methylnon-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylnon-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Similar in having a hydroxyl group and a nitrile group but differs in the presence of a methoxy group.

    3-Hydroxy-2-methylbutanenitrile: Similar in having a hydroxyl group and a nitrile group but differs in the carbon chain length and position of functional groups.

Uniqueness

4-Hydroxy-3-methylnon-2-enenitrile is unique due to its specific combination of functional groups and the position of the double bond within its carbon chain

Properties

CAS No.

81156-41-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4-hydroxy-3-methylnon-2-enenitrile

InChI

InChI=1S/C10H17NO/c1-3-4-5-6-10(12)9(2)7-8-11/h7,10,12H,3-6H2,1-2H3

InChI Key

LGWOQDYAHRSHGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=CC#N)C)O

Origin of Product

United States

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